2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile is a chemical compound with the molecular formula C18H10N4O2 and a molecular weight of 314.2976 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring connected to two benzonitrile groups through oxygen atoms. It is often used as an impurity in the production of azoxystrobin, a widely used fungicide .
Preparation Methods
The synthesis of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile typically involves the reaction of pyrimidine derivatives with benzonitrile compounds under specific conditions. One common method includes the use of copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles . This reaction is known for its synthetic simplicity, good functional group tolerance, and applicability on a gram scale. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile involves its interaction with specific molecular targets and pathways. In the context of its use as an impurity in azoxystrobin, it may affect the compound’s overall efficacy and stability. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in fungal growth and metabolism .
Comparison with Similar Compounds
2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile can be compared with other similar compounds, such as:
Azoxystrobin: A fungicide with a similar pyrimidine structure but different functional groups, making it more effective in agricultural applications.
Dimethyl (2E,2’E)-2,2’-[4,6-pyrimidinediylbis(oxy-2,1-phenylene)]bis(3-methoxyacrylate): Another compound with a similar pyrimidine core but different substituents, used in different chemical and biological applications.
The uniqueness of 2,2’-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile lies in its specific structure and its role as an impurity in azoxystrobin, which influences its chemical behavior and applications.
Biological Activity
2,2'-(Pyrimidine-4,6-diylbis(oxy))dibenzonitrile is a complex organic compound with potential biological activities. Its unique structure, featuring two pyrimidine rings linked by oxygen atoms and attached to cyano-substituted benzene rings, suggests diverse applications in medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological potential, synthesis methods, and relevant case studies.
Antiviral and Antimicrobial Properties
Research has indicated that pyrimidine derivatives, including this compound, exhibit significant antiviral and antimicrobial activities. The presence of cyano groups enhances biological activity by potentially improving binding affinity to target sites in pathogens. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and viruses.
- Antiviral Activity : Studies suggest that pyrimidine derivatives can inhibit viral replication. For example, compounds structurally related to this compound have demonstrated activity against RNA viruses such as the influenza virus and HIV .
- Antimicrobial Activity : The compound has been evaluated against several bacterial strains. In vitro studies have shown that it possesses antibacterial properties comparable to standard antibiotics. The minimum inhibitory concentration (MIC) values for related compounds often fall within a range of 7-20 μM against Gram-positive and Gram-negative bacteria .
Anticancer Potential
Pyrimidine derivatives are known for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The mechanism is thought to involve interference with DNA synthesis and repair mechanisms in cancer cells. Compounds similar to this one have been shown to induce apoptosis in various cancer cell lines .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Nucleophilic Substitution : This step introduces the cyano groups onto the benzene rings.
- Formation of Pyrimidine Rings : Utilizing precursors like malononitrile and suitable aldehydes under basic conditions allows for the formation of the pyrimidine core.
- Purification : The final product is usually purified through crystallization or chromatography techniques.
The yield from these reactions can vary significantly depending on reaction conditions but has been reported as high as 94% in optimized procedures .
Study 1: Antiviral Efficacy
In a study published by MDPI, a series of pyrimidine derivatives were tested for their antiviral efficacy against various viral strains. Among these, compounds structurally similar to this compound showed promising results with EC50 values indicating effective inhibition at low concentrations (around 0.20 μM) against HIV .
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial activity of several pyrimidine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs had MIC values significantly lower than those of conventional antibiotics, showcasing their potential as new antimicrobial agents .
Properties
Molecular Formula |
C18H10N4O2 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxybenzonitrile |
InChI |
InChI=1S/C18H10N4O2/c19-10-13-5-1-3-7-15(13)23-17-9-18(22-12-21-17)24-16-8-4-2-6-14(16)11-20/h1-9,12H |
InChI Key |
BFEPKZUKYXSKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC(=NC=N2)OC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.